3-(Aminosulphonyl)benzeneboronic acid

Description

Chemical Identity and Nomenclature

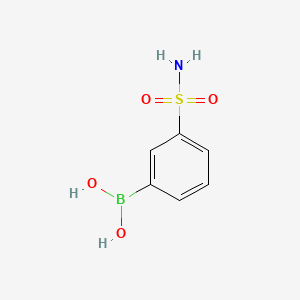

3-(Aminosulphonyl)benzeneboronic acid (CAS: 850568-74-0) is a boronic acid derivative characterized by a benzene ring substituted with a sulfonamide (-SO₂NH₂) group at the meta position and a boronic acid (-B(OH)₂) group. Its molecular formula is C₆H₈BNO₄S , with a molecular weight of 201.01 g/mol .

Key Identifiers:

The compound’s sulfonamide group enhances polarity, while the boronic acid moiety enables covalent interactions with diols and other nucleophiles, making it valuable in organic synthesis.

Historical Development and Discovery

The synthesis of 3-(aminosulphonyl)benzeneboronic acid emerged from advances in transition metal-catalyzed cross-coupling reactions . Early methods for boronic acid synthesis, such as the reaction of phenylmagnesium bromide with trimethyl borate, laid the groundwork. However, the introduction of sulfonamide groups required specialized approaches:

- Palladium-Catalyzed Coupling : A 2023 patent (CN109467569B) detailed the use of 3-nitrobenzophenone and bis(pinacolato)diboron with PdCl₂dppf to yield 3-aminophenylboronic acid derivatives.

- Nitro Reduction : Historical methods involved nitration of phenylboronic acid followed by reduction, though these faced challenges in scalability.

The compound’s first documented synthesis likely dates to the early 2000s, coinciding with the rise of boronic acids in medicinal chemistry.

Position Within Boronic Acid Derivatives

3-(Aminosulphonyl)benzeneboronic acid occupies a unique niche due to its dual functional groups :

Its sulfonamide group enables hydrogen bonding, improving binding affinity in enzyme inhibition studies. For example, it serves as a key intermediate in synthesizing proteasome inhibitors by mimicking peptide substrates.

Propriétés

IUPAC Name |

(3-sulfamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNJSWJJYWZLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657136 | |

| Record name | (3-Sulfamoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-74-0 | |

| Record name | (3-Sulfamoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminosulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Borylation of Aromatic Precursors

Method Overview:

The most common approach involves the direct borylation of aromatic compounds bearing amino and sulfonyl groups. This typically employs transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed borylation, to introduce boronic acid functionalities onto aromatic rings.

- Palladium-Catalyzed Borylation:

Using bis(pinacolato)diboron (B2pin2) as the boron source, aryl halides or pseudohalides are subjected to Pd-catalyzed cross-coupling. The reaction conditions often involve bases like potassium acetate or triethylamine, ligands such as dppf or phosphines, and solvents like dioxane or ionic liquids.- For example, aryl halides with amino or sulfonyl substituents can be borylated to yield the corresponding boronic acids, including 3-(Aminosulphonyl)benzeneboronic acid.

- Hosomi–Miyaura and Hartwig borylation methods have been instrumental in synthesizing functionalized boronic acids, including aryl derivatives with amino and sulfonyl groups.

- Advances in flow chemistry have enabled more efficient synthesis, reducing side reactions and improving yields.

Data Table: Borylation Conditions for Aromatic Precursors

Functional Group Transformation and Aromatic Substitution

Method Overview:

Precursor aromatic compounds with amino and sulfonyl groups can be synthesized via aromatic substitution reactions, followed by conversion into boronic acids through oxidation or transmetalation.

- Aromatic Nucleophilic Substitution:

Aromatic amines or sulfonyl derivatives are prepared via nitration, sulfonation, or amination, then converted into boronic acids via transmetallation with boron halides or boronate esters.

- Oxidative Conversion:

Aromatic boronate esters or intermediates are oxidized under mild conditions to form boronic acids.

- Aromatic sulfonyl and amino groups are compatible with borylation conditions, allowing for the synthesis of 3-(Aminosulphonyl)benzeneboronic acid through sequential substitution and borylation steps.

Data Table: Aromatic Substitution and Conversion

Synthesis via Hydrazone or Schiff Base Intermediates

Method Overview:

Some approaches involve synthesizing boronic acid derivatives through condensation reactions, forming hydrazones or Schiff bases, which are then hydrolyzed or oxidized to yield the target boronic acid.

- Boronic acids with amino groups can be synthesized by condensation of aromatic aldehydes with amino derivatives, followed by oxidation or hydrolysis to produce the boronic acid.

- Synthesis of a boronic acid derivative with an amino group via condensation with 3-formylphenylboronic acid, followed by hydrolysis, as reported in recent literature.

Synthesis Using Boronate Ester Intermediates

Method Overview:

Boronate esters serve as intermediates that can be hydrolyzed under mild conditions to produce free boronic acids. This method provides a route to functionalized boronic acids with high purity.

- Boronate esters derived from aromatic compounds with amino and sulfonyl groups are hydrolyzed in aqueous media to give the corresponding boronic acids efficiently.

Data Table: Ester Hydrolysis

| Intermediate | Hydrolysis Conditions | Yield | Reference |

|---|---|---|---|

| Aromatic boronate ester | Aqueous acid or base | 80–90% |

Summary of Key Preparation Strategies

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-couplings with aryl halides, forming biaryl structures. For example:

-

Regioselectivity : The electron-withdrawing aminosulphonyl group activates the boronic acid toward coupling at the para position .

-

Catalytic Conditions : Optimal yields are achieved using Pd(PPh₃)₄ with K₃PO₄ as a base in aqueous/organic biphasic systems .

| Reactant Pair | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | PdCl₂(dppf) | Na₂CO₃ | 78 | |

| 2-Iodonaphthalene | Pd(PPh₃)₄ | K₃PO₄ | 85 |

Halodeboronation Reactions

Electrophilic halogenation replaces the boronic acid group with halogens (X = Cl, Br, I) via an ipso-substitution mechanism :

-

Mechanistic Insight : The reaction proceeds through a boronate intermediate, with KOAc accelerating the process by promoting boronate formation .

-

Substrate Compatibility : BMIDA-protected derivatives (e.g., 1d ) show no reactivity, while unprotected boronic acids react efficiently .

Passerini-Type Multicomponent Reactions

Boronic acids act as carbon nucleophiles in three-component couplings with aldehydes and isocyanides to form α-hydroxyketones :

-

Functional Group Tolerance : The aminosulphonyl group remains intact under mild conditions (rt, 24 hr), enabling late-stage diversification .

-

Yield Optimization : Diastereoselectivity (>20:1 dr) is achieved using Mg(ClO₄)₂ as a Lewis acid .

Boronate Ester Formation

Reaction with diols or diamines forms stable boronate esters, critical for sensor and drug delivery applications :

-

Reversibility : The equilibrium shifts toward ester formation using Dean-Stark distillation .

-

Biological Relevance : Boronate esters bind sialic acid (SA) residues on cancer cells with high affinity (

-

M⁻¹) .

Interaction with Diols and Sugars

The boronic acid group forms cyclic esters with 1,2- or 1,3-diols, enabling applications in glucose sensing and glycoprotein targeting :

-

pH Sensitivity : Binding is strongest at physiological pH (7.4) .

-

Therapeutic Potential : Conjugates with heparin or tocopherol enhance tumor targeting via SA recognition .

Functionalization via Reductive Amination

The sulphonamide group enables secondary modifications, such as reductive amination with ketones or aldehydes :

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The biological activity of 3-(Aminosulphonyl)benzeneboronic acid has been investigated for its potential therapeutic applications. Some notable findings include:

- Antimicrobial Activity : Studies have shown that compounds containing boron can exhibit antimicrobial effects. For instance, derivatives of 3-(aminosulphonyl)benzeneboronic acid demonstrated reasonable antibacterial activity against Bacillus cereus .

- Drug Delivery Systems : The compound has been explored for enhancing the delivery of therapeutic agents by binding to surface glycans on cells, thereby improving cellular uptake .

Chemical Biology Applications

3-(Aminosulphonyl)benzeneboronic acid serves as a versatile building block in chemical biology. Its ability to interact with biomolecules makes it suitable for various applications:

- Bioconjugation : It can be used to label proteins and other biomolecules, facilitating studies on protein interactions and functions.

- Sensors Development : The compound's affinity for diols allows for the development of sensors for detecting saccharides and glycosylated compounds .

Material Science Applications

In materials science, 3-(Aminosulphonyl)benzeneboronic acid has potential applications in the development of advanced materials:

- Polymer Chemistry : Its reactivity can be harnessed in creating new polymers with specific properties through cross-linking reactions.

- Nanotechnology : The compound may be utilized in the fabrication of nanomaterials due to its unique chemical properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 3-(Aminosulphonyl)benzeneboronic acid, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Aminophenylboronic Acid | Contains an amino group; lacks sulfonyl functionality | Simpler synthesis methods |

| Phenylboronic Acid | Basic structure without additional functional groups | Widely used in various coupling reactions |

| 4-Aminobenzenesulfonic Acid | Contains sulfonic acid group; lacks boron functionality | Primarily used as a dye or reagent |

The combination of both boronic acid and aminosulfonyl functionalities in 3-(Aminosulphonyl)benzeneboronic acid provides enhanced reactivity and potential applications that are not found in simpler analogs.

Case Studies

- Antimicrobial Studies : Research indicated that derivatives of 3-(aminosulphonyl)benzeneboronic acid exhibited significant antibacterial activity against specific pathogens. This suggests potential use in developing new antimicrobial agents .

- Drug Delivery Enhancement : A study demonstrated that attaching boron-containing moieties to therapeutic proteins improved their cellular uptake significantly compared to non-boronated controls . This method could lead to more effective drug delivery systems.

Mécanisme D'action

OSM-S-478 exerts its effects by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, leading to its inhibition .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences

Physicochemical Properties

Table 2: Comparative Physicochemical Data

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Activité Biologique

3-(Aminosulphonyl)benzeneboronic acid is a boronic acid derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula of 3-(Aminosulphonyl)benzeneboronic acid is C₆H₈BNO₄S. The presence of the boronic acid group is crucial for its biological activity, as it can form reversible covalent bonds with diols and other nucleophiles, which is a characteristic feature leveraged in drug design.

The biological activity of 3-(Aminosulphonyl)benzeneboronic acid primarily stems from its ability to inhibit specific enzymes through covalent interactions. Boronic acids are known to target serine proteases and other enzymes by forming stable adducts, thus inhibiting their function. For instance, studies have shown that boronic acids can effectively inhibit prolyl endopeptidase (PREP), which is involved in various physiological processes including neuropeptide metabolism .

Anticancer Activity

Research indicates that 3-(Aminosulphonyl)benzeneboronic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines while sparing healthy cells. For example, compounds similar to this boronic acid have shown cytotoxic effects against prostate cancer cells with IC₅₀ values indicating effective inhibition at low concentrations .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Boronic acids have been tested against Gram-positive and Gram-negative bacteria, showing inhibition zones that suggest effective antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis via inhibition of key enzymes .

Antiviral Potential

Emerging studies suggest that 3-(Aminosulphonyl)benzeneboronic acid may also possess antiviral properties. The boronic acid moiety has been incorporated into peptidic inhibitors targeting viral proteases, enhancing their affinity and selectivity. This approach has shown promise in developing antiviral agents against flaviviruses such as dengue and West Nile virus .

Case Studies and Research Findings

- Anticancer Studies : A study reported that 5 µM solutions of related boronic compounds decreased the viability of prostate cancer cells to approximately 33%, while healthy cells maintained about 95% viability after treatment .

- Antimicrobial Efficacy : In antimicrobial assays, the compound exhibited inhibition zones ranging from 7 mm to 13 mm against species like Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

- Antiviral Activity : A study highlighted the effectiveness of boronic acid derivatives in inhibiting flavivirus proteases with IC₅₀ values below 100 nM, indicating strong antiviral potential .

Q & A

How can researchers optimize the synthesis of 3-(Aminosulphonyl)benzeneboronic acid for Suzuki-Miyaura cross-coupling reactions?

Basic Research Question

Methodological Answer:

The synthesis of 3-(Aminosulphonyl)benzeneboronic acid for cross-coupling requires careful selection of catalysts and reaction conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used, but ligand choice (e.g., SPhos or XPhos) can enhance coupling efficiency with aryl halides . Base selection (e.g., Na₂CO₃ or Cs₂CO₃) and solvent polarity (e.g., DMF or THF) influence reaction rates and yields. Pre-activation of the boronic acid via esterification (e.g., pinacol ester) may stabilize the compound against protodeboronation . Monitor reaction progress via TLC or HPLC-MS to detect intermediates or side products.

What are the challenges in purifying 3-(Aminosulphonyl)benzeneboronic acid, and how can they be addressed?

Advanced Research Question

Methodological Answer:

Purification is complicated by boroxine formation (cyclic anhydrides) under dehydrating conditions and silica gel interactions during column chromatography . Strategies include:

- Low-temperature purification : Use cold solvents (0–6°C) to suppress boroxine formation .

- Alternative stationary phases : Replace silica with reverse-phase C18 or ion-exchange resins to avoid irreversible binding .

- Crystallization : Recrystallize from aqueous ethanol or acetone to isolate the pure boronic acid.

Characterize purity via ¹¹B NMR to confirm the absence of boroxines and quantify residual solvents .

How does pH affect the binding affinity of 3-(Aminosulphonyl)benzeneboronic acid to hydroxyl-containing biomolecules?

Advanced Research Question

Methodological Answer:

The sulfonamide group enhances acidity, enabling binding to diols (e.g., sialic acids) at physiological pH. Binding constants (K) can be measured via ¹H NMR titration or fluorescence quenching in buffered solutions (pH 5.0–8.0) . For example, fluorinated analogs (e.g., 4-(methylsulfonyl)benzeneboronic acid) show K values of ~10³ M⁻¹ at pH 6.5, mimicking tumor microenvironments . Adjust pH using phosphate or acetate buffers and validate with potentiometric titrations.

What analytical techniques are critical for characterizing 3-(Aminosulphonyl)benzeneboronic acid derivatives?

Basic Research Question

Methodological Answer:

Key techniques include:

- ¹¹B NMR : Identifies boron speciation (e.g., trigonal vs. tetrahedral coordination) and boroxine contamination .

- X-ray crystallography : Resolves structural features like B–O bond lengths and hydrogen-bonding networks (e.g., with sulfonamide groups) .

- FT-IR : Confirms functional groups (e.g., B–O at ~1340 cm⁻¹, S=O at ~1150 cm⁻¹) .

- HPLC-MS : Monitors hydrolytic stability in aqueous media .

How can computational modeling guide the design of 3-(Aminosulphonyl)benzeneboronic acid derivatives for targeted applications?

Advanced Research Question

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on boron’s Lewis acidity. Docking simulations (AutoDock Vina) model interactions with proteins (e.g., lectins or enzymes with diol-binding sites) . For example, adding electron-withdrawing groups (e.g., -CF₃) increases boron’s electrophilicity, enhancing binding to cis-diols . Validate predictions with experimental binding assays and SAR studies.

What strategies mitigate hydrolysis of 3-(Aminosulphonyl)benzeneboronic acid in aqueous media?

Advanced Research Question

Methodological Answer:

Hydrolysis can be minimized by:

- pH control : Stabilize the boronate form at pH > pKa (~7.5 for sulfonamide derivatives) .

- Co-solvents : Use DMSO or ethanol (20–30% v/v) to reduce water activity .

- Protective groups : Convert to pinacol esters or dioxaborolanes, which hydrolyze slowly in vivo .

Monitor degradation via UV-Vis (loss of boronic acid absorbance at ~260 nm) or ¹H NMR .

How do structural modifications of 3-(Aminosulphonyl)benzeneboronic acid influence its reactivity in organoboron chemistry?

Advanced Research Question

Methodological Answer:

Modifications at the sulfonamide or benzene ring alter electronic and steric properties:

- Electron-withdrawing groups (e.g., -NO₂): Increase boron’s electrophilicity, accelerating transmetalation in cross-coupling .

- Bulky substituents (e.g., adamantyl): Reduce undesired homo-coupling by steric hindrance .

- Hydrophilic groups (e.g., -COOH): Improve solubility for biological assays .

Test reactivity via kinetic studies (e.g., monitoring aryl halide consumption by GC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.